Methanol, (dimethylphosphino)-
Overview
Description
Methanol, (dimethylphosphino)- is a chemical compound that features a methanol molecule bonded to a dimethylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (dimethylphosphino)- typically involves the reaction of methanol with a dimethylphosphine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes that can activate the methanol and dimethylphosphine for the coupling reaction.
Industrial Production Methods
Industrial production of methanol, (dimethylphosphino)- may involve large-scale chemical reactors where methanol and dimethylphosphine are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methanol, (dimethylphosphino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The dimethylphosphino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Methanol, (dimethylphosphino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in biochemical studies to investigate the role of phosphine groups in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanol, (dimethylphosphino)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphino group can form coordination bonds with metal centers in enzymes, affecting their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanol: The simplest alcohol, used as a solvent and fuel.
Dimethylphosphine: A phosphine compound with two methyl groups, used in organic synthesis.
Phosphine Oxides: Oxidized derivatives of phosphines, used in various chemical applications.
Uniqueness
Methanol, (dimethylphosphino)- is unique due to the presence of both methanol and dimethylphosphino groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
dimethylphosphanylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OP/c1-5(2)3-4/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUAEICXNJUARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OP | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187457 | |
Record name | Methanol, (dimethylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33796-25-7 | |
Record name | Methanol, (dimethylphosphino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, (dimethylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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